molecular formula C6H4BrCl2N B1266110 4-Bromo-2,6-dichloroaniline CAS No. 697-88-1

4-Bromo-2,6-dichloroaniline

Cat. No.: B1266110
CAS No.: 697-88-1
M. Wt: 240.91 g/mol
InChI Key: NPQBZKNXJZARBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

4-Bromo-2,6-dichloroaniline has several applications in scientific research:

Safety and Hazards

4-Bromo-2,6-dichloroaniline may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Preparation Methods

The synthesis of 4-Bromo-2,6-dichloroaniline can be achieved through various methods. One common synthetic route involves the bromination of 2,6-dichloroaniline using N-bromosuccinimide (NBS) under light conditions . The reaction typically proceeds as follows:

    Step 1: Dissolve 2,6-dichloroaniline in a suitable solvent such as acetonitrile.

    Step 2: Add N-bromosuccinimide (NBS) dropwise under light irradiation.

    Step 3: Control the reaction temperature and rate to ensure complete bromination.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Bromo-2,6-dichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium hydroxide for deprotection, and various catalysts for coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-2,6-dichloroaniline can be compared with other similar compounds such as:

Each of these compounds has its own unique properties and applications, making this compound distinct in its specific uses and reactivity.

Properties

IUPAC Name

4-bromo-2,6-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQBZKNXJZARBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219989
Record name 4-Bromo-2,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-88-1
Record name 4-Bromo-2,6-dichloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dichloroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dichloroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the key structural features of 4-Bromo-2,6-dichloroaniline and how does it interact with other molecules in its crystal structure?

A1: this compound (C6H4BrCl2N) crystallizes with two independent molecules in the asymmetric unit . These molecules exhibit π-π stacking interactions, forming columns along the a-axis. Additionally, weak N—H⋯N hydrogen bonds link molecules in adjacent stacks, contributing to the overall stability of the crystal structure.

Q2: Are there any known structural similarities between this compound and other halogenated aniline derivatives?

A2: Yes, this compound shares structural similarities with other halogenated aniline derivatives. Like 2,4-dibromo-6-chloroaniline and N-formyl-4-bromo-2,6-difluoroaniline, it exhibits a short cell axis in its crystal structure, typically ranging from 4.2 to 4.7 Å . This short axis often facilitates the formation of infinite chains of molecules linked via N—H⋯N or N—H⋯O hydrogen bonds, highlighting a common structural motif in this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.